molecular formula C9H8N2O2S B2921218 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde CAS No. 874591-15-8

5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde

Cat. No.: B2921218
CAS No.: 874591-15-8
M. Wt: 208.24
InChI Key: OFIUGKSOUKRVMB-UHFFFAOYSA-N
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Description

5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is a heterocyclic compound that features both imidazole and furan rings in its structure. The presence of these rings makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde typically involves the formation of the imidazole ring followed by the introduction of the furan ring. One common method involves the reaction of 1-methylimidazole with a suitable sulfur-containing reagent to introduce the sulfanyl group. This intermediate is then reacted with a furan-2-carbaldehyde derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The imidazole and furan rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]methylfuran-2-carboxylic acid
  • **1-methylimidazole-2-thiol
  • **Furan-2-carbaldehyde derivatives

Uniqueness

What sets 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde apart from similar compounds is the combination of the imidazole and furan rings, which may confer unique chemical and biological properties

Properties

IUPAC Name

5-(1-methylimidazol-2-yl)sulfanylfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-11-5-4-10-9(11)14-8-3-2-7(6-12)13-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIUGKSOUKRVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=CC=C(O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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